Benzyl 3-ethynylphenethylcarbamate
Description
Benzyl 3-ethynylphenethylcarbamate is a synthetic carbamate derivative characterized by a benzyl-protected carbamate group linked to a phenethyl moiety substituted with an ethynyl group at the 3-position of the aromatic ring. Carbamates are widely studied for their stability compared to esters and their utility in medicinal chemistry, agrochemicals, and polymer science.
Properties
Molecular Formula |
C18H17NO2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
benzyl N-[2-(3-ethynylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C18H17NO2/c1-2-15-9-6-10-16(13-15)11-12-19-18(20)21-14-17-7-4-3-5-8-17/h1,3-10,13H,11-12,14H2,(H,19,20) |
InChI Key |
FZVNKBLBJAPHAX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC(=C1)CCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-ethynylphenethylcarbamate typically involves the reaction of benzyl chloroformate with 3-ethynylphenethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and the control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-ethynylphenethylcarbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Benzyl 3-ethynylphenethylcarbamate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its carbamate moiety can inhibit certain enzymes, making it useful in enzyme kinetics studies.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Benzyl 3-ethynylphenethylcarbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted. The ethynyl group can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among carbamate derivatives include:
- Substituents on the aromatic ring : Ethynyl, acetyl, halogen, or heterocyclic groups.
- Carbamate substituents : Benzyl, ethyl-methyl, or other alkyl/aryl groups.
The table below highlights structural differences and implications:
Physicochemical Properties
- Solubility : Polar groups (e.g., hydroxyl in Benzyl 2-hydroxypyridin-3-ylcarbamate) enhance aqueous solubility, whereas ethynyl or acetyl groups may reduce it .
- Stability : Carbamates generally resist hydrolysis better than esters, but electron-withdrawing groups (e.g., ethynyl) could accelerate degradation under acidic or basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
